molecular formula C8H5Cl5 B14746176 Allyl pentachlorocyclopentadiene

Allyl pentachlorocyclopentadiene

Cat. No.: B14746176
M. Wt: 278.4 g/mol
InChI Key: CZGJHXSYYCHCMG-UHFFFAOYSA-N
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Description

Allyl pentachlorocyclopentadiene is a chemical compound characterized by the presence of an allyl group attached to a pentachlorocyclopentadiene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of allyl pentachlorocyclopentadiene typically involves the reaction of pentachlorocyclopentadiene with allyl halides under specific conditions. One common method includes the use of a base such as potassium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Allyl pentachlorocyclopentadiene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Potassium hydroxide, amines, thiols.

Major Products Formed:

Scientific Research Applications

Allyl pentachlorocyclopentadiene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of allyl pentachlorocyclopentadiene involves its interaction with various molecular targets. The compound can undergo nucleophilic substitution reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can affect cellular pathways and processes, making the compound of interest for further pharmacological studies .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H5Cl5

Molecular Weight

278.4 g/mol

IUPAC Name

1,2,3,4,5-pentachloro-5-prop-2-enylcyclopenta-1,3-diene

InChI

InChI=1S/C8H5Cl5/c1-2-3-8(13)6(11)4(9)5(10)7(8)12/h2H,1,3H2

InChI Key

CZGJHXSYYCHCMG-UHFFFAOYSA-N

Canonical SMILES

C=CCC1(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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